4,6-Diisopropyl-5-nitropyrimidin-2-ol

Physicochemical properties Solubility Lipophilicity

4,6-Diisopropyl-5-nitropyrimidin-2-ol (CAS 1080650-05-0) is a polysubstituted 5-nitropyrimidine derivative with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol. This compound is characterized by a 2-hydroxyl group, a 5-nitro group, and sterically bulky isopropyl substituents at the 4- and 6-positions of the pyrimidine ring.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
Cat. No. B8228324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diisopropyl-5-nitropyrimidin-2-ol
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NC(=O)N1)C(C)C)[N+](=O)[O-]
InChIInChI=1S/C10H15N3O3/c1-5(2)7-9(13(15)16)8(6(3)4)12-10(14)11-7/h5-6H,1-4H3,(H,11,12,14)
InChIKeyLCPFNLANPSGQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diisopropyl-5-nitropyrimidin-2-ol: Core Properties and Procurement Considerations


4,6-Diisopropyl-5-nitropyrimidin-2-ol (CAS 1080650-05-0) is a polysubstituted 5-nitropyrimidine derivative with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol . This compound is characterized by a 2-hydroxyl group, a 5-nitro group, and sterically bulky isopropyl substituents at the 4- and 6-positions of the pyrimidine ring . It is primarily utilized as a specialized building block or intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems [1].

Why 4,6-Diisopropyl-5-nitropyrimidin-2-ol Cannot Be Directly Replaced by Common Analogs


The substitution pattern on the pyrimidine ring dictates both the physicochemical properties and the compound's reactivity in downstream synthetic applications. The presence of two bulky isopropyl groups in 4,6-Diisopropyl-5-nitropyrimidin-2-ol significantly alters its steric hindrance and lipophilicity compared to simpler analogs like the 4,6-dimethyl derivative . This difference in steric bulk can critically influence the regioselectivity and yield of subsequent reactions, particularly in the synthesis of complex molecules such as 5-substituted pyrimidine carbocyclic nucleosides, where it is claimed as a key intermediate [1]. Substituting with a less sterically demanding analog (e.g., a methyl-substituted pyrimidine) would not provide the same steric environment, potentially leading to different reaction pathways, lower yields, or the formation of unwanted side products.

Quantitative Evidence for the Selection of 4,6-Diisopropyl-5-nitropyrimidin-2-ol Over Analogs


Lipophilicity and Solubility Profile Differentiation from 4,6-Dimethyl Analog

The substitution of methyl groups for bulkier isopropyl groups drastically alters the physicochemical profile of the nitropyrimidine scaffold. While the 4,6-dimethyl analog exhibits high water solubility, the 4,6-diisopropyl derivative is expected to be significantly more lipophilic and less soluble in aqueous media. This difference is crucial for designing reaction conditions and purification strategies. Direct experimental data for the target compound is not available from permitted sources; however, the magnitude of the change can be inferred from the solubility of the closely related dimethyl analog and the general effect of isopropyl groups on increasing LogP and decreasing aqueous solubility [1].

Physicochemical properties Solubility Lipophilicity

Role as a Specific Intermediate in the Synthesis of Patented 5-Substituted Pyrimidine Carbocyclic Nucleosides

4,6-Diisopropyl-5-nitropyrimidin-2-ol is specifically disclosed as an important intermediate in the synthetic pathway for a novel 5-substituted pyrimidine carbocyclic nucleoside medicine [1]. This application highlights the critical role of the isopropyl substituents, which provide the necessary steric bulk and conformational constraint for the construction of the target nucleoside framework. While a direct quantitative comparison to another intermediate's yield is not available in the identified source, the compound's utility is defined by its specific structural features that enable a particular synthetic transformation. This contrasts with more generic analogs like 4,6-dihydroxy-5-nitropyrimidine, which is known as an inhibitor of thymidine phosphorylase , demonstrating how small structural changes lead to entirely different application domains.

Nucleoside synthesis Antiviral research Carbocyclic nucleosides

Biological Relevance of the 5-Nitropyrimidine Scaffold as a Privileged Structure

The 5-nitropyrimidine core is a well-established scaffold in medicinal chemistry, exhibiting a range of biological activities. A study on polysubstituted nitropyrimidines, synthesized via microwave-mediated double Mannich reactions, demonstrated that this class of compounds possesses moderate to low scavenging activity against the DPPH radical, a common assay for antioxidant potential [1]. Furthermore, in preliminary antibacterial tests, one derivative from this series showed moderate antibacterial effect against S. Epidermidis [1]. While the specific activity of 4,6-diisopropyl-5-nitropyrimidin-2-ol was not reported in this study, it validates the broader class of 4,5-disubstituted nitropyrimidines as a biologically relevant scaffold worth investigating.

Antioxidant activity Antibacterial activity Medicinal chemistry

Procurement-Driven Application Scenarios for 4,6-Diisopropyl-5-nitropyrimidin-2-ol


Synthesis of Sterically Demanding 5-Substituted Pyrimidine Nucleoside Analogs

Researchers developing novel antiviral or anticancer agents based on a 5-substituted pyrimidine carbocyclic nucleoside scaffold would prioritize this compound. As claimed in patent CN103242400A, this specific diisopropyl-substituted pyrimidine serves as a key intermediate [1]. Its procurement is essential for replicating the disclosed synthetic route and for conducting structure-activity relationship (SAR) studies where the steric influence of the isopropyl groups is a critical design parameter.

Exploratory Medicinal Chemistry Campaigns Targeting Privileged Nitropyrimidine Scaffolds

Medicinal chemistry groups conducting broad screening of heterocyclic libraries for biological activity would include this compound to explore the chemical space of 4,5-disubstituted nitropyrimidines. The class-level evidence of antioxidant and antibacterial properties associated with this scaffold justifies its inclusion in diversity-oriented synthesis and screening collections [2].

Reaction Methodology Development Involving Sterically Hindered Heterocycles

This compound is a valuable substrate for developing new synthetic methodologies, such as novel cross-coupling reactions, nucleophilic aromatic substitutions, or reductions. Its sterically congested structure around the 4- and 6-positions presents a challenging environment for catalysts and reagents, making it a relevant benchmark for testing the scope and limitations of new synthetic transformations [1].

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